molecular formula C16H17FN2 B1455164 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline CAS No. 1153396-37-2

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline

Cat. No. B1455164
M. Wt: 256.32 g/mol
InChI Key: HUAOIBGTZSVOJH-UHFFFAOYSA-N
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Description


2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis


Unfortunately, there is no specific information available on the synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline. However, there are studies describing the synthesis of related compounds. For example, one study describes the diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4 (1 H)-ones through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones2.



Molecular Structure Analysis


The molecular structure of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline is not directly available. However, the related compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine has an empirical formula of C12H18N2 and a molecular weight of 190.281.



Chemical Reactions Analysis


There is no specific information available on the chemical reactions of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline.



Physical And Chemical Properties Analysis


The physical and chemical properties of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline are not directly available. However, the related compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine is a solid1.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Isoquinoline derivatives, similar to the chemical structure , are crucial in medicinal chemistry due to their broad spectrum of biological activities. These compounds are part of a group known for their roles in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications. The review by Danao et al. (2021) highlights the biological potentials of Isoquinoline (ISOQ) derivatives against various diseases, including antifungal, anti-Parkinsonism, and anti-cancer activities, underscoring their significance in drug development (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021).

  • The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, shows the importance of fluoroaniline derivatives in pharmaceutical manufacturing. Qiu et al. (2009) developed a practical method for the preparation of 2-fluoro-4-bromobiphenyl, highlighting the relevance of these compounds in large-scale production (Qiu, Gu, Zhang, Xu, 2009).

Pharmacological Importance

  • Tetrahydroisoquinolines, a closely related class, have been studied for their therapeutic activities, including their role as anticancer antibiotics. Singh and Shah (2017) reviewed patents on THIQ derivatives between 2010 and 2015, covering therapeutic activities such as cancer, malaria, and central nervous system disorders. This highlights the potential of such derivatives in drug discovery, with specific emphasis on their unique mechanisms of action (Singh, Shah, 2017).

Safety And Hazards


There is no specific safety and hazard information available for 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions


Given the limited information available on 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline, future research could focus on its synthesis, properties, and potential applications. This could include investigating its physical and chemical properties, studying its reactivity, and exploring its potential uses in various fields.


Please note that the information provided here is based on the available resources and may not be fully accurate or complete. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-15-5-6-16(18)14(9-15)11-19-8-7-12-3-1-2-4-13(12)10-19/h1-6,9H,7-8,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAOIBGTZSVOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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